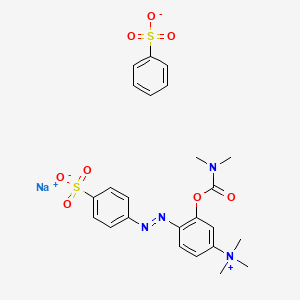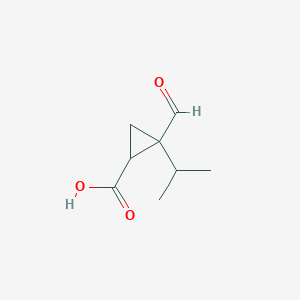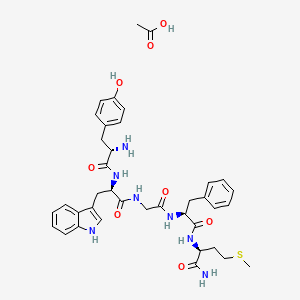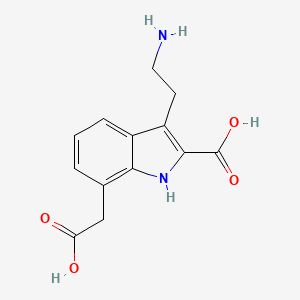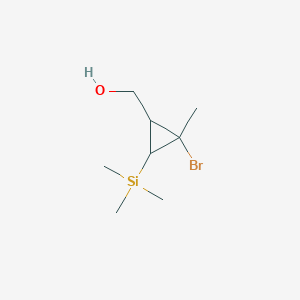
2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol is an organosilicon compound with the molecular formula C10H21BrO5Si. It is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol typically involves the reaction of 2-bromo-2-methylpropanoic acid with trimethylsilylpropyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol involves its interaction with various molecular targets and pathways. The bromine atom and trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropanoic acid: A precursor in the synthesis of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol.
Trimethylsilylpropyl alcohol: Another precursor used in the synthesis.
2-Bromo-2-methyl-3-(trimethoxysilyl)-Cyclopropanemethanol: A similar compound with methoxy groups instead of trimethylsilyl groups.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H17BrOSi |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
(2-bromo-2-methyl-3-trimethylsilylcyclopropyl)methanol |
InChI |
InChI=1S/C8H17BrOSi/c1-8(9)6(5-10)7(8)11(2,3)4/h6-7,10H,5H2,1-4H3 |
Clé InChI |
WKUBLBZSHMFKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1[Si](C)(C)C)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
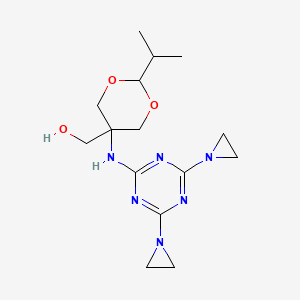

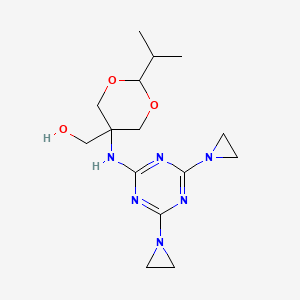

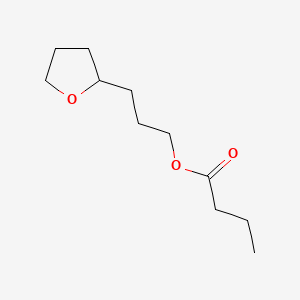

![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
